molecular formula C21H29N3O2 B6006543 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

Katalognummer: B6006543
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: XEXGQUROENWZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, commonly known as DIPP, is a synthetic compound that belongs to the class of isoxazoles. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). DIPP has gained attention in recent years due to its potential therapeutic applications in various neurological disorders, such as addiction, anxiety, depression, and schizophrenia.

Wirkmechanismus

DIPP acts as a competitive antagonist of 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of this compound has been implicated in the pathophysiology of various neurological disorders. DIPP binds to the allosteric site of this compound and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and physiological effects:
DIPP has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and GABA. It has been found to increase dopamine release in the nucleus accumbens, which is a key region involved in reward processing and addiction. DIPP has also been shown to increase GABAergic transmission in the prefrontal cortex, which is a brain region involved in cognitive control and emotion regulation.

Vorteile Und Einschränkungen Für Laborexperimente

DIPP has several advantages as a research tool, including its high potency and selectivity for 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. It has also been shown to be effective in various animal models of neurological disorders, which makes it a promising candidate for further preclinical and clinical studies. However, DIPP has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research on DIPP. One area of interest is the development of more potent and selective 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide antagonists based on the structure of DIPP. Another area of interest is the investigation of the long-term effects of DIPP on neurotransmitter systems and behavior. Additionally, more studies are needed to determine the safety and efficacy of DIPP in human subjects, which could pave the way for its clinical development as a therapeutic agent for various neurological disorders.

Synthesemethoden

DIPP can be synthesized using several methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with N-(3-bromopropyl)-1-(2-phenylethyl)piperidine-3-carboxamide in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-(trimethylsilyl)ethynyl magnesium bromide, followed by deprotection to yield DIPP.

Wissenschaftliche Forschungsanwendungen

DIPP has been extensively studied in preclinical models of various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. DIPP has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, DIPP has been shown to improve cognitive function and reduce psychotic-like behaviors in animal models of schizophrenia.

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16-20(17(2)26-23-16)10-11-21(25)22-19-9-6-13-24(15-19)14-12-18-7-4-3-5-8-18/h3-5,7-8,19H,6,9-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGQUROENWZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.